PROPYL 2-{[(3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
PROPYL 2-{[(3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a benzothiophene ring, and a propyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{[(3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline and benzothiophene intermediates. The key steps include:
Formation of the Quinoline Intermediate: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.
Synthesis of the Benzothiophene Intermediate: This involves the cyclization of a 2-mercaptobenzoic acid derivative with an appropriate aldehyde under acidic conditions.
Coupling of Intermediates: The quinoline and benzothiophene intermediates are then coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-{[(3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon to yield reduced quinoline and benzothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline and benzothiophene derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, PROPYL 2-{[(3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. It is also explored for its role in modulating biological pathways involved in disease progression.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific interactions with other materials.
Mechanism of Action
The mechanism of action of PROPYL 2-{[(3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The benzothiophene ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their anti-malarial properties.
Benzothiophene Derivatives: Compounds like raloxifene, used in the treatment of osteoporosis.
Uniqueness
PROPYL 2-{[(3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combined quinoline and benzothiophene structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C29H28N2O3S |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
propyl 2-[(3-methyl-2-phenylquinoline-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O3S/c1-3-17-34-29(33)25-21-14-8-10-16-23(21)35-28(25)31-27(32)24-18(2)26(19-11-5-4-6-12-19)30-22-15-9-7-13-20(22)24/h4-7,9,11-13,15H,3,8,10,14,16-17H2,1-2H3,(H,31,32) |
InChI Key |
DUWWDOVCPPNVNQ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC=CC=C5)C |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC=CC=C5)C |
Origin of Product |
United States |
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